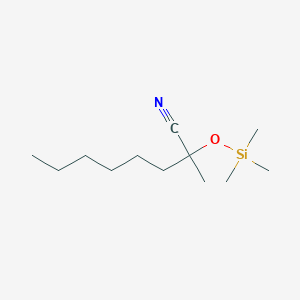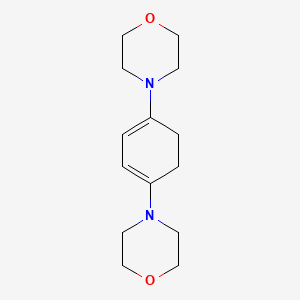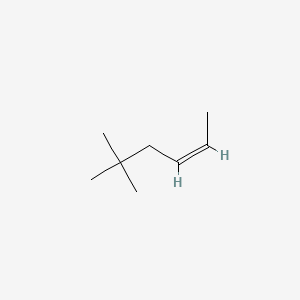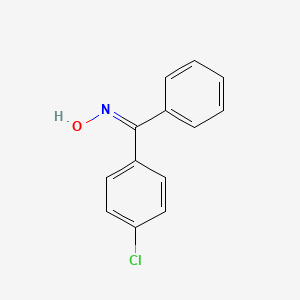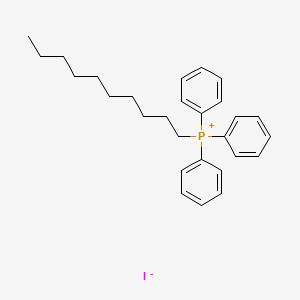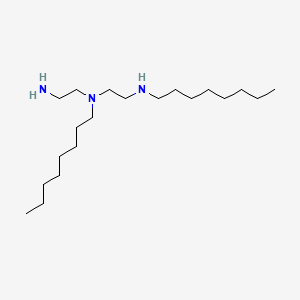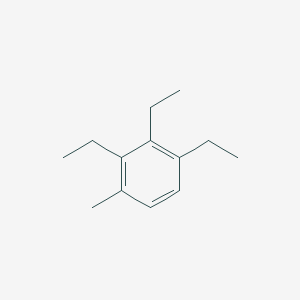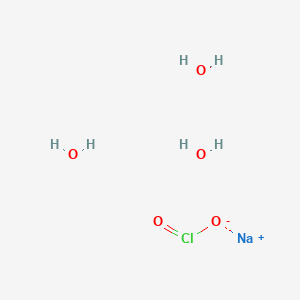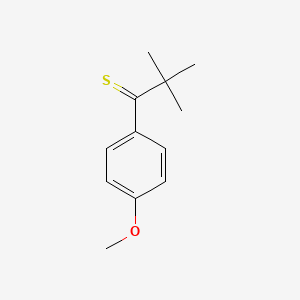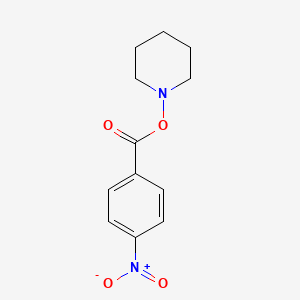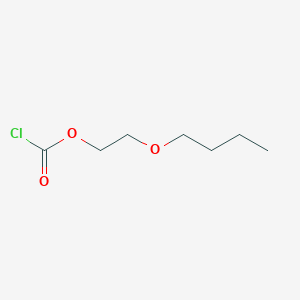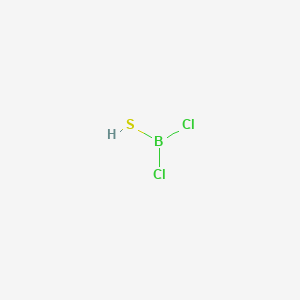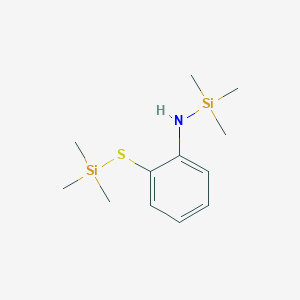
2-Aminothiophenol, N,S-bis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminothiophenol, N,S-bis(trimethylsilyl)- is an organosulfur compound with the molecular formula C₁₂H₂₃NSSi₂ and a molecular weight of 269.554. This compound is a derivative of 2-aminothiophenol, where the amino and thiol groups are protected by trimethylsilyl groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- typically involves the protection of the amino and thiol groups of 2-aminothiophenol. One common method is the reaction of 2-aminothiophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminothiophenol, N,S-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The trimethylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl groups.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Aminothiophenol, N,S-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Aminothiophenol, N,S-bis(trimethylsilyl)- involves its ability to act as a nucleophile due to the presence of the amino and thiol groups. The trimethylsilyl groups protect these reactive sites during chemical reactions, allowing for selective transformations. The compound can interact with various molecular targets, including enzymes and proteins, through nucleophilic attack or coordination with metal centers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiophenol: The parent compound without the trimethylsilyl protection.
3-Aminothiophenol, N,S-bis(trimethylsilyl)-: A positional isomer with the amino group at the 3-position.
2-Aminothiophenol, N,N,S-trimethyl-: A derivative with additional methyl groups on the amino group.
Uniqueness
2-Aminothiophenol, N,S-bis(trimethylsilyl)- is unique due to the presence of both amino and thiol groups protected by trimethylsilyl groups. This protection allows for selective reactions and enhances the stability of the compound. The trimethylsilyl groups can be easily removed under mild conditions, making the compound versatile for various synthetic applications.
Eigenschaften
CAS-Nummer |
43112-58-9 |
|---|---|
Molekularformel |
C12H23NSSi2 |
Molekulargewicht |
269.55 g/mol |
IUPAC-Name |
N-trimethylsilyl-2-trimethylsilylsulfanylaniline |
InChI |
InChI=1S/C12H23NSSi2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10,13H,1-6H3 |
InChI-Schlüssel |
BAQIMKXAGKHCLL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC1=CC=CC=C1S[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



